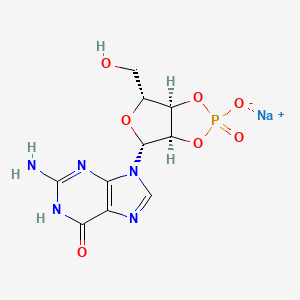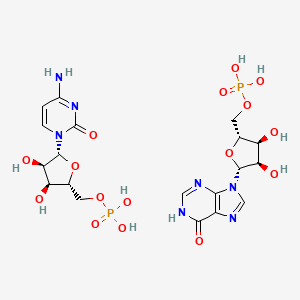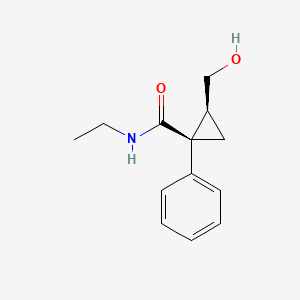
Guanosine 2',3'-cyclic monophosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 2',3'-cyclic monophosphate sodium salt (GMP) is an important nucleotide found in all living cells. GMP is a key component of the cellular energy metabolism, and is involved in the regulation of many cellular processes. GMP is also an important messenger molecule in the body, and is involved in the regulation of many physiological processes. GMP is found in both the cytoplasm and the nucleus of cells, and is involved in the regulation of many biochemical pathways.
Applications De Recherche Scientifique
Molecular Structure Analysis : The molecular structure of the free acid of guanosine 3',5'-cyclic monophosphate has been determined, showing similarities to the structure of its sodium salt. Both have the syn conformation with small differences in the bond angles of the cyclic phosphate and furanose rings (Druyan & Sparagana, 1976).
Inhibition of Contraction in Rat Aorta : Research suggests that cyclic guanosine monophosphate inhibits contraction through inhibition of phosphatidylinositol hydrolysis in rat aorta, providing insights into its potential application in vascular health and disease management (Rapoport, 1986).
Role in Photoreceptor Cell Degeneration : Elevated levels of cyclic guanosine monophosphate in retinal photoreceptor cells before degeneration suggests its involvement in the metabolism or function of these cells, which could be significant for understanding retinal diseases (Farber & Lolley, 1974).
Activation of Ionic Flux in Membranes : Guanosine 3',5'-monophosphate activates calcium ion influx in vesicles of rod outer segments, suggesting a direct interaction with membrane components, which is crucial for understanding cell signaling pathways (Caretta & Cavaggioni, 1983).
Implications in Hypertension : High salt intake in spontaneously hypertensive rats leads to downregulation of soluble guanylate cyclase, followed by decreased cyclic GMP production and impaired vascular relaxation responses to nitric oxide, highlighting its role in hypertension and dietary impacts (Kagota et al., 2001).
Effects on Nuclear Protein Phosphorylation : In horse peripheral blood lymphocytes, guanosine 3',5'-monophosphate stimulates the incorporation of phosphate into specific nuclear acidic proteins, indicating its role in lymphocyte proliferation and potential applications in immunology (Johnson & Hadden, 1975).
Growth and Survival in Ovarian Tissue Culture : In human ovarian tissue culture, 8-bromo-guanosine 3',5'-cyclic monophosphate enhances the rate of follicle growth and improves the proportion of viable follicles, suggesting its potential in reproductive biology (Scott, Zhang, & Hovatta, 2004).
Mécanisme D'action
Target of Action
The primary target of Guanosine 2’,3’-cyclic monophosphate sodium salt, also known as 2’,3’-cGMP sodium, is cGMP-dependent protein kinase (PKG) . PKG plays a crucial role in various cellular processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .
Mode of Action
2’,3’-cGMP sodium acts as a cGMP analogue . It interacts with its target, PKG, leading to the activation of this kinase . This interaction results in the phosphorylation of various proteins, altering their activity and thereby influencing numerous cellular processes .
Biochemical Pathways
The action of 2’,3’-cGMP sodium involves several biochemical pathways. It is generated by guanylate cyclases . The activated PKG can then influence various downstream effects, such as the regulation of cyclic nucleotide gated channels, cGMP-regulated phosphodiesterases, and other cGMP-dependent kinases .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of PKG by 2’,3’-cGMP sodium leads to various molecular and cellular effects. For instance, it can suppress apoptosis in rat ovarian follicles . It also plays a significant role in the action of nitric oxide in many cell types .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The specific function of Guanosine 2’,3’-cyclic monophosphate sodium salt in biochemical reactions is less understood compared to 3’,5’-cGMP. It is known that 3’,5’-cGMP acts as a major intracellular second messenger , and its most likely mechanism of action is the activation of intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface .
Cellular Effects
The cellular effects of Guanosine 2’,3’-cyclic monophosphate sodium salt are not well-studied. It is known that 3’,5’-cGMP, a similar compound, can relax smooth muscle and control the efficacy of neurotransmitter release .
Molecular Mechanism
The molecular mechanism of Guanosine 2’,3’-cyclic monophosphate sodium salt is not well-understood. It is known that 3’,5’-cGMP, a similar compound, activates intracellular protein kinases .
Temporal Effects in Laboratory Settings
The temporal effects of Guanosine 2’,3’-cyclic monophosphate sodium salt in laboratory settings are not well-documented. It is soluble in water and is typically stored at -20°C .
Metabolic Pathways
The metabolic pathways involving Guanosine 2’,3’-cyclic monophosphate sodium salt are not well-documented. It is known that 3’,5’-cGMP, a similar compound, is derived from guanosine triphosphate (GTP) and is synthesized by guanylate cyclase (GC) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Guanosine 2',3'-cyclic monophosphate sodium salt involves the conversion of guanosine to guanosine 2',3'-cyclic monophosphate, followed by the addition of sodium to form the sodium salt.", "Starting Materials": [ "Guanosine", "Phosphorus pentoxide", "Methanesulfonic acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Guanosine is reacted with phosphorus pentoxide and methanesulfonic acid to form guanosine 2',3'-cyclic monophosphate.", "The resulting guanosine 2',3'-cyclic monophosphate is then reacted with sodium hydroxide to form the sodium salt.", "The sodium salt is purified by precipitation with sodium chloride." ] } | |
Numéro CAS |
15718-49-7 |
Formule moléculaire |
C10H12N5O7P |
Poids moléculaire |
345.21 g/mol |
Nom IUPAC |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
UASRYODFRYWBRC-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Description physique |
Solid |
Numéros CAS associés |
15718-49-7 (mono-hydrochloride salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[[3-[[(2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenz](/img/no-structure.png)



